Pharmacopoeial Identity: Relative Retention Time (RRT) Distinguishes This Impurity from Irbesartan and Other Related Compounds
The British Pharmacopoeia 2025 defines this compound (as Impurity A) with a relative retention time (RRT) of approximately 0.8 relative to Irbesartan (RRT = 1.0) [1]. This specific RRT value is a critical differentiator from other impurities such as Irbesartan Related Compound A (USP), which also has an RRT of 0.8 but represents a distinct chemical entity (CAS 748812-53-5) [2]. This quantitative retention behavior ensures that analytical methods can be validated to achieve the required resolution of ≥2.0 between Irbesartan and Irbesartan Related Compound A [2].
| Evidence Dimension | Relative Retention Time (RRT) by HPLC |
|---|---|
| Target Compound Data | RRT ≈ 0.8 (BP Impurity A, CAS 151257-01-1) |
| Comparator Or Baseline | Irbesartan (RRT = 1.0); Irbesartan Related Compound A (USP, CAS 748812-53-5, RRT ≈ 0.8) |
| Quantified Difference | Target compound and USP Compound A co-elute (RRT 0.8) but are chemically distinct; resolution from Irbesartan is ≥2.0. |
| Conditions | British Pharmacopoeia 2025 method; C18 column, pH 3.2 phosphate buffer/acetonitrile gradient. |
Why This Matters
This precise RRT value is essential for system suitability testing and for ensuring the chromatographic method can distinguish this specific process-related impurity from the API and other related compounds.
- [1] British Pharmacopoeia. (2025). Irbesartan Tablets Monograph. Retrieved from https://nhathuocngocanh.com/bp/irbesartan-tablets/ View Source
- [2] USP Monographs: Irbesartan. (n.d.). Related Compounds. Retrieved from http://ftp.uspbpep.com/v29240/usp29nf24s0_m42410.html View Source
